molecular formula C6H6F2N2O2 B6281021 2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid CAS No. 2248380-17-6

2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B6281021
CAS No.: 2248380-17-6
M. Wt: 176.12 g/mol
InChI Key: RDBFDPGMVMRHRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through various difluoromethylation methods, including electrophilic, nucleophilic, and radical difluoromethylation . For instance, the difluoromethylation of imidazole derivatives can be accomplished using difluorocarbene reagents under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the difluoromethyl group to the imidazole ring. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various functionalized imidazole derivatives .

Scientific Research Applications

2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, making the compound effective in its applications .

Comparison with Similar Compounds

Uniqueness: 2-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it more stable and lipophilic compared to its non-fluorinated counterparts .

Properties

CAS No.

2248380-17-6

Molecular Formula

C6H6F2N2O2

Molecular Weight

176.12 g/mol

IUPAC Name

2-(difluoromethyl)-1-methylimidazole-4-carboxylic acid

InChI

InChI=1S/C6H6F2N2O2/c1-10-2-3(6(11)12)9-5(10)4(7)8/h2,4H,1H3,(H,11,12)

InChI Key

RDBFDPGMVMRHRM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C(F)F)C(=O)O

Purity

95

Origin of Product

United States

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